molecular formula C12H11NO4 B188388 [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate CAS No. 249277-70-1

[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate

Cat. No. B188388
CAS RN: 249277-70-1
M. Wt: 233.22 g/mol
InChI Key: JDXLEIIPVDNEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate, also known as DPA, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidone, which is commonly found in many natural products and pharmaceuticals. DPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological systems. In

Mechanism of Action

The mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate is not fully understood, but it is believed to act on several different targets in the body. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and glutamate decarboxylase. It has also been found to interact with several neurotransmitter receptors, including the dopamine and glutamate receptors. These interactions may contribute to [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's therapeutic effects in various diseases.
Biochemical and Physiological Effects
[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has also been found to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects may contribute to [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and few side effects. However, [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in scientific research. One potential direction is the development of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another direction is the exploration of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate's effects on other neurotransmitter systems, such as the GABA system. Additionally, further research is needed to fully understand the mechanism of action of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate and its potential therapeutic effects.

Synthesis Methods

The synthesis of [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate involves the reaction of 4-(2,5-dioxopyrrolidin-1-yl)phenol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been used to produce [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate in both small and large scales.

Scientific Research Applications

[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been used in a variety of scientific research applications, including drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has also been used to study neurotransmitter systems, such as the dopamine and glutamate systems, and their role in behavior and addiction. In cancer research, [4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate has been found to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent.

properties

CAS RN

249277-70-1

Product Name

[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] acetate

InChI

InChI=1S/C12H11NO4/c1-8(14)17-10-4-2-9(3-5-10)13-11(15)6-7-12(13)16/h2-5H,6-7H2,1H3

InChI Key

JDXLEIIPVDNEHV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O

Origin of Product

United States

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